

Urolithin D: A Comprehensive Technical Guide for Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin D, a metabolite of ellagic acid produced by the gut microbiota, is an emerging compound of interest in oncology. As a member of the urolithin family, which are dibenzopyran-6-one derivatives, **Urolithin D** is formed through a series of metabolic transformations of ellagitannins found in various fruits and nuts. This technical guide provides a detailed overview of the current state of research on **Urolithin D**'s role in cancer, focusing on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. While much of the research on urolithins has centered on Urolithin A, this document specifically consolidates the available technical information on **Urolithin D** to support further investigation and drug development efforts.

Quantitative Data on Anti-Cancer Activity

The anti-cancer effects of **Urolithin D** have been quantified in several studies, with its efficacy varying depending on the cancer cell type and the specific biological process being investigated. The following tables summarize the key quantitative data available to date.



Cell Line	Cancer Type	Assay	IC50 Value (μΜ)	Citation
HT-29	Colon Cancer	Anti-proliferative	316–378	[1]
PC-3	Prostate Cancer	EphA2-ephrin-A1 Binding Inhibition	0.9	[2]
PC-3	Prostate Cancer	ephrin-A1-Fc- induced EphA2 Phosphorylation Inhibition	0.7	[2]

Table 1: IC50 Values of **Urolithin D** in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of **Urolithin D** in different cancer cell lines and assays.

Cell Line	Cancer Type	Concentration (μM)	Effect	Citation
HCT116, SW480, RKO	Colon Cancer	40	Inhibition of mucin-type O-glycosylation, leading to decreased podoplanin (PDPN) expression and reduced cell migration and invasion.	[1]

Table 2: Other Quantitative Biological Activities of **Urolithin D**. This table details other significant, quantified biological effects of **Urolithin D** at specified concentrations.

Mechanisms of Action and Signaling Pathways

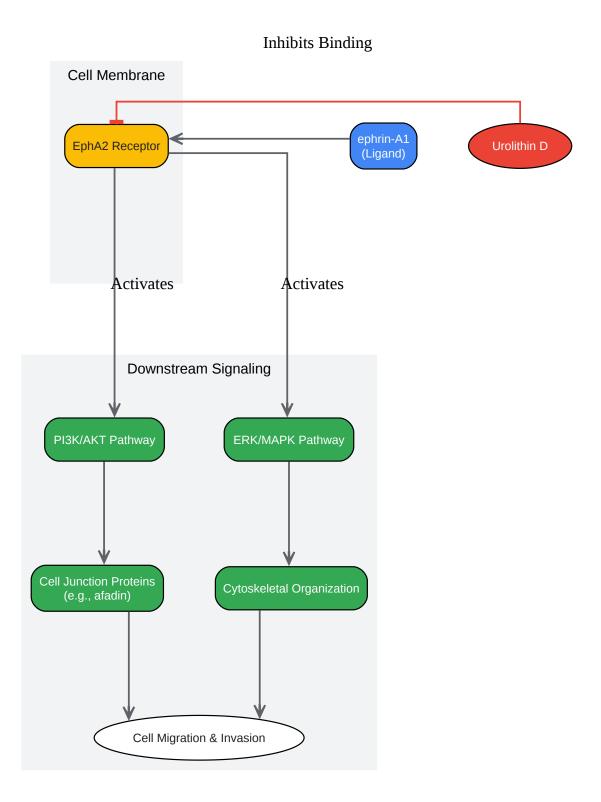
Urolithin D exerts its anti-cancer effects through distinct molecular mechanisms, primarily identified in prostate and colon cancer models.



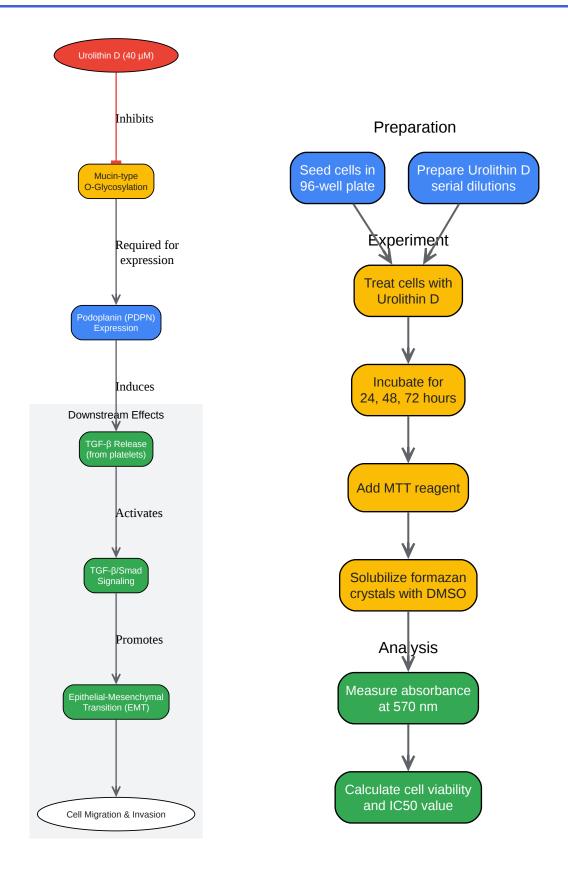
Inhibition of EphA2 Phosphorylation in Prostate Cancer

One of the most significant findings in **Urolithin D** research is its ability to selectively inhibit the phosphorylation of the EphA2 receptor in prostate cancer cells.[2] This inhibition occurs at submicromolar concentrations and is noteworthy because it was observed without concurrent cytotoxicity or anti-proliferative effects in the studied context.[2] The EphA2 receptor is a tyrosine kinase that, when overexpressed and activated, can contribute to tumor progression and metastasis.[3][4] By blocking the interaction between EphA2 and its ligand, ephrin-A1, **Urolithin D** can disrupt downstream signaling pathways that promote cancer cell migration and invasion.[3][4]









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